molecular formula C16H19NO3S B14193489 N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 920527-09-9

N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B14193489
CAS No.: 920527-09-9
M. Wt: 305.4 g/mol
InChI Key: GULVODHCTJBQMZ-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy, methyl, and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-2-methylphenol and 4-(propan-2-yl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-hydroxy-2-methylphenol is reacted with 4-(propan-2-yl)benzenesulfonyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into dihydropteroate, a precursor of folic acid.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)-4-(propan-2-yl)benzene-1-sulfonamide: Lacks the methyl group on the phenyl ring.

    N-(4-Hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide: Has a methyl group on the sulfonamide benzene ring instead of the propan-2-yl group.

Uniqueness

N-(4-Hydroxy-2-methylphenyl)-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, as well as the propan-2-yl group on the sulfonamide benzene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

920527-09-9

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-11(2)13-4-7-15(8-5-13)21(19,20)17-16-9-6-14(18)10-12(16)3/h4-11,17-18H,1-3H3

InChI Key

GULVODHCTJBQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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